molecular formula C15H19NO4 B104597 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 170097-67-3

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B104597
CAS No.: 170097-67-3
M. Wt: 277.31 g/mol
InChI Key: UHOIFEOHBGCPHE-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Mechanism of Action

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are known to be used in organic synthesis , suggesting that this compound might also interact with various organic molecules during synthesis.

Mode of Action

Compounds with a boc group are known to undergo nucleophilic substitution reactions . This suggests that 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid might interact with its targets through a similar mechanism.

Biochemical Pathways

Amino acid derivatives, which this compound is a part of, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability might be influenced by the presence of such substances in the environment.

Result of Action

It’s worth noting that compounds with a boc group are commonly used in the synthesis of various organic molecules , suggesting that this compound might also contribute to the formation of complex organic structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of strong acids can lead to the removal of the Boc group , altering the compound’s structure and potentially its function. Furthermore, temperature and pH levels might also affect the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both the Boc protecting group and the carboxylic acid functionality. This combination of features makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOIFEOHBGCPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463496
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170097-67-3
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170097-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BOC-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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